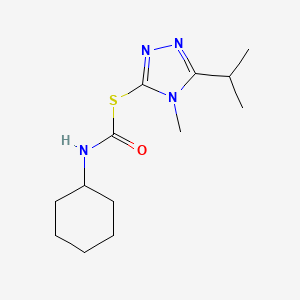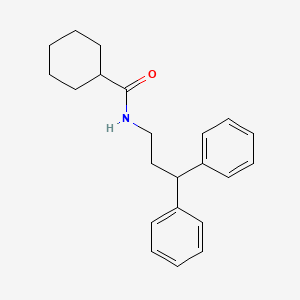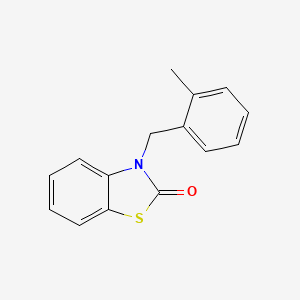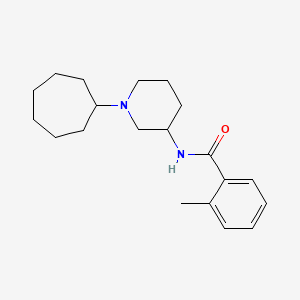
S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate, also known as KS-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolothiadiazine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate is not fully understood. However, it has been proposed that S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate exerts its effects by modulating various signaling pathways involved in inflammation, cancer, and oxidative stress. S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant defense.
Biochemical and physiological effects:
S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit a range of interesting biochemical and physiological effects. Some of the effects of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate are:
1. Inhibition of pro-inflammatory cytokines: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
2. Induction of apoptosis: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
3. Scavenging of free radicals: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been shown to scavenge free radicals and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has several advantages and limitations for lab experiments. Some of the advantages of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate are:
1. Potent activity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit potent activity against various biological targets.
2. Low toxicity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit low toxicity in animal models.
3. Versatility: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate can be used for studying various biological processes such as inflammation, cancer, and oxidative stress.
Some of the limitations of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate are:
1. Limited information: There is limited information available on the pharmacokinetics and pharmacodynamics of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate.
2. Lack of selectivity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit some lack of selectivity towards biological targets.
3. Limited availability: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate is not widely available and can be difficult to synthesize.
Future Directions
There are several future directions for research on S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate. Some of the future directions are:
1. Pharmacokinetics and pharmacodynamics: Further studies are needed to understand the pharmacokinetics and pharmacodynamics of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate.
2. Selectivity: Further studies are needed to improve the selectivity of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate towards biological targets.
3. Formulation: Further studies are needed to develop formulations of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate that can be used for in vivo studies.
4. Combination therapy: Further studies are needed to explore the potential of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate in combination therapy with other drugs.
Conclusion:
In conclusion, S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate is a valuable tool for studying various biological processes such as inflammation, cancer, and oxidative stress. It exhibits potent activity against various biological targets and has low toxicity in animal models. However, further studies are needed to understand the pharmacokinetics and pharmacodynamics of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate and to improve its selectivity towards biological targets. With further research, S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has the potential to be developed into a valuable therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate involves the reaction of cyclohexylamine with 4-methyl-5-isopropyl-4H-1,2,4-triazole-3-thiol in the presence of carbon disulfide and sodium hydroxide. This reaction leads to the formation of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate as a white crystalline solid with a melting point of 118-120°C. The purity of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, which make it a valuable tool for studying various biological processes. Some of the scientific research applications of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate are:
1. Anti-inflammatory activity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit significant anti-inflammatory activity in various animal models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of inflammatory cells.
2. Anticancer activity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit potent anticancer activity against various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.
3. Antioxidant activity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit potent antioxidant activity in various in vitro and in vivo models. It has been shown to scavenge free radicals and reduce oxidative stress.
properties
IUPAC Name |
S-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)] N-cyclohexylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-9(2)11-15-16-12(17(11)3)19-13(18)14-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCPFKPWKVBVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C)SC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl] cyclohexylcarbamothioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6057531.png)

![5-(1,3-benzodioxol-5-yl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6057539.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide](/img/structure/B6057554.png)
![5-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6057555.png)

![[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6057573.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B6057587.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6057595.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6057610.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6057613.png)
